molecular formula C21H38O B12922908 9R,10S-Epoxy-3Z,6Z-heneicosadiene

9R,10S-Epoxy-3Z,6Z-heneicosadiene

Cat. No.: B12922908
M. Wt: 306.5 g/mol
InChI Key: HQCGSJRACGWHOF-AEULXZPHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9R,10S-Epoxy-3Z,6Z-heneicosadiene typically involves the use of Sharpless asymmetric epoxidation as a key step. The process starts with the preparation of (2S,3R)-2,3-epoxy-4-t-butyldimethylsilyl-oxy-1-butanol, which is then subjected to lipase-catalyzed asymmetric acetylation . This intermediate is further reacted to form the desired epoxide compound. The overall yield of this synthesis is relatively low, around 7% over ten steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and pest management. The synthesis methods used in laboratories are often adapted for small-scale production.

Chemical Reactions Analysis

Types of Reactions

9R,10S-Epoxy-3Z,6Z-heneicosadiene undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened under oxidative conditions.

    Reduction: The double bonds can be reduced to single bonds.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used to open the epoxide ring.

Major Products Formed

    Oxidation: Formation of diols or other oxygenated derivatives.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted alcohols or ethers.

Scientific Research Applications

9R,10S-Epoxy-3Z,6Z-heneicosadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9R,10S-Epoxy-3Z,6Z-heneicosadiene involves its interaction with specific receptors in the target organism. In the case of the fall webworm moth, it acts as a sex pheromone, attracting male moths to the female. The molecular targets are olfactory receptors that detect the compound’s unique structure, triggering a behavioral response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9R,10S-Epoxy-3Z,6Z-heneicosadiene is unique due to its specific stereochemistry and the presence of both an epoxide ring and conjugated double bonds. This combination of features makes it particularly effective as a pheromone and a valuable compound for studying epoxide chemistry .

Properties

Molecular Formula

C21H38O

Molecular Weight

306.5 g/mol

IUPAC Name

(2S,3R)-2-[(2Z,5Z)-octa-2,5-dienyl]-3-undecyloxirane

InChI

InChI=1S/C21H38O/c1-3-5-7-9-11-12-13-15-17-19-21-20(22-21)18-16-14-10-8-6-4-2/h6,8,14,16,20-21H,3-5,7,9-13,15,17-19H2,1-2H3/b8-6-,16-14-/t20-,21+/m0/s1

InChI Key

HQCGSJRACGWHOF-AEULXZPHSA-N

Isomeric SMILES

CCCCCCCCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCC1C(O1)CC=CCC=CCC

Origin of Product

United States

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